2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid
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Overview
Description
2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid is a complex organic compound that belongs to the class of phthalimide derivatives. This compound is characterized by the presence of a nitro group attached to the isoindole ring, which is further connected to an acetic acid moiety through an amide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid typically involves the reaction of phthalic anhydride with nitroaniline to form the nitroisoindole intermediate. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetic acid moiety can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted isoindoles and other functionalized acetic acid derivatives .
Scientific Research Applications
2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid involves its interaction with specific molecular targets in biological systems. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The compound may also interfere with cellular pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid
- 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]ethanoic acid
- 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]essigsäure
Uniqueness
What sets 2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid apart from similar compounds is the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. This unique structural feature makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O7/c16-8(13-4-9(17)18)5-14-11(19)6-2-1-3-7(15(21)22)10(6)12(14)20/h1-3H,4-5H2,(H,13,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFAVYGENMWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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